molecular formula C22H24N2O B2637494 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide CAS No. 852138-55-7

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2637494
CAS No.: 852138-55-7
M. Wt: 332.447
InChI Key: YOVBQJFYJCQNLL-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Functionalization: The carbazole core is then functionalized at the 6-position with a methyl group.

    Acetamide Formation: The final step involves the reaction of the functionalized carbazole with m-tolyl acetic acid to form the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of the derivative.

    N-alkylcarbazoles: Similar compounds with different alkyl groups.

    Acetamide derivatives: Compounds with similar acetamide functional groups.

Uniqueness

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide is unique due to its specific structure, which combines the carbazole core with an acetamide group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-15-5-4-6-16(11-15)13-22(25)23-14-17-9-10-21-19(12-17)18-7-2-3-8-20(18)24-21/h4-6,9-12,24H,2-3,7-8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVBQJFYJCQNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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